4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95%
Overview
Description
4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% (5F2MPM) is a chemical compound with a wide range of applications in the scientific research field. This compound is widely used in various biological and biochemical experiments due to its unique properties. 5F2MPM has been studied extensively in recent years and has demonstrated potential in various areas of research, including as a potential therapeutic agent.
Scientific Research Applications
4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used in the study of various biological processes, including cell signaling, gene regulation, and enzyme inhibition. It has also been used in the study of drug metabolism and pharmacology. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% has been used in the study of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of several enzymes involved in the regulation of cell signaling pathways. Specifically, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is believed to inhibit the activity of phospholipase A2, cyclooxygenase-2, and protein kinase C. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is believed to inhibit the activity of several other enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% are not fully understood. However, it is believed to have several beneficial effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is believed to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects. Furthermore, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is believed to have anti-angiogenic effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it accessible to researchers. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is relatively stable, making it easy to store and handle. Furthermore, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is non-toxic, making it safe to use in experiments. However, there are some limitations to the use of 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% is not very soluble in organic solvents, making it difficult to use in organic solvent-based experiments.
Future Directions
There are several potential future directions for the use of 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in scientific research. First, it may be possible to use 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% in the development of new therapeutic agents for the treatment of various diseases. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% may be useful in the study of drug metabolism and pharmacology. Furthermore, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% may be useful in the study of cell signaling pathways and gene regulation. Finally, 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% may be useful in the study of oxidative stress and aging.
Synthesis Methods
The synthesis of 4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol, 95% has been studied extensively in recent years. The most commonly used method is the reaction of 5-fluoro-2-methylphenol with 2-methoxy-4-methylphenol in the presence of a catalyst such as sulfuric acid. This reaction produces the desired product with a yield of 95%. Other methods include the reaction of 5-fluoro-2-methylphenol with 2-methoxy-4-methylphenol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-2-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-5-11(15)8-12(9)10-4-6-13(16)14(7-10)17-2/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKPDMAGSVLDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685492 | |
Record name | 5'-Fluoro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261919-54-3 | |
Record name | 5'-Fluoro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.